molecular formula C15H20FNO3S B2935998 (1R,5S)-8-((3-fluorobenzyl)sulfonyl)-3-methoxy-8-azabicyclo[3.2.1]octane CAS No. 2310152-90-8

(1R,5S)-8-((3-fluorobenzyl)sulfonyl)-3-methoxy-8-azabicyclo[3.2.1]octane

Cat. No. B2935998
CAS RN: 2310152-90-8
M. Wt: 313.39
InChI Key: ZCEHQESLYIYLFS-UHFFFAOYSA-N
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Description

“(1R,5S)-8-((3-fluorobenzyl)sulfonyl)-3-methoxy-8-azabicyclo[3.2.1]octane” is a complex organic compound. It contains a bicyclic structure, which is a structure in organic chemistry where two rings share more than two atoms in common . The compound also contains a sulfonyl group (SO2), a common functional group in organic chemistry .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. The sulfonyl group could potentially undergo various reactions, including substitution and elimination reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Properties such as melting point, boiling point, and density could be predicted based on similar compounds .

Scientific Research Applications

Pharmacology

In pharmacology, this compound could be investigated for its potential as a phosphodiesterase 4 (PDE4) inhibitor . PDE4 inhibitors have therapeutic applications in treating inflammatory diseases such as chronic obstructive pulmonary disease, psoriatic arthritis, and atopic dermatitis . Research could explore the efficacy and safety profile of this compound as a PDE4 inhibitor, potentially leading to new treatments for these conditions.

Neuroscience

The compound’s effects on the nervous system could be a significant area of study in neuroscience. It may have applications in understanding neural circuitry and brain cell communication . Research can delve into how modulation of this compound affects cognitive functions, potentially contributing to treatments for neurological disorders .

Biochemistry

Biochemically, the compound could be used to study enzyme kinetics and metabolic pathways within cells. It might act as an inhibitor or activator for specific biochemical reactions, providing insights into the regulation of metabolic processes and the development of drugs targeting metabolic disorders .

Medicine

In medical research, the compound could be part of studies aimed at drug discovery and therapeutic interventions . It might possess properties that make it suitable for developing novel treatments or as a diagnostic tool for certain diseases .

Biomedical Data Science

The compound could be used in biomedical data science to develop computational models that predict drug interactions and side effects. This application would be particularly useful in the early stages of drug development, helping to identify promising compounds with fewer adverse effects .

Chemical Biology

In chemical biology, the compound could serve as a molecular probe to study cell signaling and communication. Its interactions with various cellular components could reveal new targets for drug development and provide a deeper understanding of cell biology .

Future Directions

Future research could focus on elucidating the specific synthesis, properties, and potential applications of this compound. This could include experimental studies to determine its physical and chemical properties, as well as potential biological activity .

properties

IUPAC Name

8-[(3-fluorophenyl)methylsulfonyl]-3-methoxy-8-azabicyclo[3.2.1]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20FNO3S/c1-20-15-8-13-5-6-14(9-15)17(13)21(18,19)10-11-3-2-4-12(16)7-11/h2-4,7,13-15H,5-6,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCEHQESLYIYLFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC2CCC(C1)N2S(=O)(=O)CC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,5S)-8-((3-fluorobenzyl)sulfonyl)-3-methoxy-8-azabicyclo[3.2.1]octane

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